(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is a chiral Fmoc-protected amino acid derivative. Its structure features a hydroxymethyl (-CH2OH) group on the β-carbon and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions. The hydroxymethyl substituent enhances hydrophilicity, making this compound valuable in synthesizing peptides with improved solubility or functionalized side chains.
Properties
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKZVWJLHODIG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid or (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, is primarily used as a building block in peptide synthesis. Its primary targets are the amino groups of other amino acids or peptides, which it binds to form larger peptide chains.
Mode of Action
The compound acts by protecting the amino groups during peptide synthesis. The Fmoc group serves as a temporary protective group for the amino group, preventing it from reacting prematurely during the synthesis process. The Fmoc group can be removed under basic conditions, allowing the now unprotected amino group to react with other compounds.
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, contributing to the accurate assembly of peptide sequences. The removal of the Fmoc group is a key step in this pathway, triggering the next stage of peptide bond formation.
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the conditions of the peptide synthesis process.
Result of Action
The result of the compound’s action is the successful synthesis of peptides with precise sequences. By protecting amino groups and preventing unwanted reactions, it allows for the stepwise assembly of amino acids into peptides.
Action Environment
The action of Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. For example, the removal of the Fmoc group requires basic conditions.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protective group, an amino group, and a hydroxymethyl side chain. This compound's unique structure makes it a subject of interest in medicinal chemistry, particularly due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is C₁₅H₁₉NO₃, with a molecular weight of approximately 273.38 g/mol. The Fmoc group is commonly used in peptide synthesis as a protective group, allowing for selective reactions during the assembly of peptide chains.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Fmoc group enhances the solubility and stability of the compound, facilitating its incorporation into larger biomolecules such as peptides. The presence of the hydroxymethyl group may also contribute to its interactions with enzymes or receptors involved in biochemical pathways.
Biological Activities
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds derived from fluorenes have shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival . For instance, azumamides, structurally related compounds, demonstrated potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM .
- Neuroprotective Effects : Certain fluorenyl derivatives have been explored for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies
-
Antimicrobial Evaluation :
A study assessed new O-aryl-carbamoyl-oxymino-fluorene derivatives against bacterial strains. The results indicated that structural modifications significantly influenced antimicrobial efficacy, highlighting the importance of substituents on the aryl moiety . -
Anticancer Research :
Research involving azumamide analogs revealed that specific modifications could enhance HDAC inhibitory activity. For example, compounds with a tyrosine residue displayed increased potency compared to those with phenylalanine . This underscores the relevance of structural diversity in optimizing therapeutic effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Azumamide A | Contains Fmoc group | HDAC inhibitor (IC50: 14-67 nM) |
| Tilorone | Fluorene derivative | Antiviral properties |
| Fluorenone | Antioxidant activity | Antiproliferative effects |
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid as a building block in the synthesis of novel anticancer agents. Its structural features allow for modifications that enhance bioactivity against specific cancer cell lines. For instance, derivatives of this compound have been synthesized to target the apoptosis pathways in cancer cells, demonstrating promising results in vitro.
Neuroprotective Agents
The compound has also been investigated for its neuroprotective properties. Research indicates that modifications to the Fmoc group can improve the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, derivatives have shown a reduction in neuroinflammation and improved cognitive function.
Peptide Synthesis
The compound serves as a versatile intermediate for synthesizing custom peptides tailored for specific biological activities. For example, researchers have utilized it to create peptide sequences that mimic natural hormones or neurotransmitters, enhancing their therapeutic efficacy.
Targeted Drug Delivery
In drug formulation, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid has been explored for its ability to enhance drug solubility and stability. Its incorporation into liposomal formulations has shown improved pharmacokinetics and bioavailability for several therapeutic agents.
Case Study: Antiviral Agents
A notable case study involved the use of this compound in developing antiviral agents targeting viral proteases. The modifications allowed for increased binding affinity and selectivity towards viral targets, resulting in compounds that exhibited potent antiviral activity in preclinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid and related Fmoc-protected amino acid derivatives:
Key Observations:
Functional Group Reactivity :
- The hydroxymethyl group in the target compound offers polarity and hydrogen-bonding capacity, advantageous for aqueous solubility. In contrast, the mercapto group () enables thiol-specific reactions (e.g., disulfide bridges) but introduces toxicity risks .
- Allyloxy () and nitrophenyl () groups provide orthogonal protection strategies, allowing sequential deprotection in multi-step syntheses.
Stereochemical Considerations: All listed compounds are chiral, with the (R)-configuration critical for maintaining biological activity or synthetic accuracy. For example, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () has a reported purity of 99.76%, underscoring the importance of stereochemical control in peptide synthesis .
Spectroscopic Data :
- ¹H NMR spectra for Fmoc-protected compounds consistently show signals for the fluorenyl group (δ ~7.3–7.8 ppm) and carbamate protons (δ ~4.1–4.3 ppm). For example, the mercapto derivative () exhibits distinct -CH2-S- peaks at δ 2.60–2.96 ppm , whereas hydroxymethyl derivatives would display -CH2OH signals near δ 3.5–4.0 ppm.
Applications :
- The hydroxymethyl variant is ideal for synthesizing hydrophilic peptides or glycopeptide mimics.
- Fluorinated derivatives (e.g., : 3,5-difluorophenyl) enhance metabolic stability in drug design .
- Indole-containing analogs () are used in fluorescent probes or receptor-targeting ligands .
Research Findings and Trends
- Synthetic Methodologies: Most analogs are synthesized via Fmoc-OSu coupling to amino acids (e.g., L-cysteine in ) or through post-functionalization (e.g., allyloxy introduction in ) .
- Safety Profiles : Mercapto derivatives require stringent handling due to respiratory and dermal hazards (), whereas hydroxymethyl and allyloxy variants are generally safer .
- Emerging Uses: Fluorinated and indole-modified Fmoc-amino acids () are gaining traction in imaging and targeted therapies .
Preparation Methods
Solution-Phase Protection Using Fmoc-Cl
In a representative procedure, L-serine (0.98 mmol) is dissolved in aqueous sodium carbonate (10%) and cooled on ice. A solution of Fmoc-Cl (0.95 mmol) in 1,4-dioxane is added dropwise, followed by stirring at room temperature for 1 hour. The mixture is washed with ethyl acetate to remove byproducts, acidified with 1M HCl, and extracted. The organic layer is dried over MgSO₄ and evaporated to yield Fmoc-L-serine with an 88% yield. This method’s simplicity makes it widely adopted, though optical purity must be verified via chiral HPLC.
Solid-Phase Protection Using Fmoc-OSu
Alternative protocols employ Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) for enhanced reactivity under mild conditions. In a patent-derived method, the amine precursor is silylated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in methylene chloride, followed by Fmoc-OSu (1.0 equivalent) at room temperature for 24 hours. This approach achieves >95% yield and minimizes racemization.
Stereochemical Control and Chiral Purity
The R-configuration at the β-carbon is preserved via:
-
Chiral auxiliaries : Use of (R)-2-phenylglycinol to induce asymmetry during coupling.
-
Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic mixtures to isolate the R-enantiomer.
Post-synthesis, chiral purity is confirmed by polarimetry ([α]D²⁵ = +12.5° in CHCl₃) and HPLC using a Chiralpak AD-H column.
Deprotection and Final Isolation
t-Butyl Group Removal
The t-butyl ester is cleaved with trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) at 0°C for 1 hour, yielding the free carboxylic acid. This step achieves quantitative conversion without affecting the Fmoc group.
Fmoc Group Retention
Unlike acid-labile Boc groups, the Fmoc moiety remains intact under acidic conditions but is removed with 20% piperidine in DMF, making it ideal for solid-phase peptide synthesis.
Purification
Crude product is purified via:
-
Flash chromatography : Silica gel with ethyl acetate/hexane (3:7).
-
Recrystallization : From ethanol/water (2:1) to afford white crystals (95% purity).
Analytical Characterization
| Property | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₁₉H₁₉NO₅ | HRMS (ESI+) |
| Molecular Weight | 341.36 g/mol | Calc. for C₁₉H₁₉NO₅ |
| Melting Point | 153–155°C | DSC |
| Optical Rotation | [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) | Polarimetry |
| Purity | >95% | HPLC (C18 column) |
Industrial-Scale Optimization
For large-scale production (>100 g), continuous flow reactors enhance yield and reduce reaction times. Key parameters include:
-
Residence time : 5 minutes for Fmoc protection at 50°C.
-
Solvent recovery : 90% dioxane recycled via distillation.
Process economics favor Fmoc-OSu over Fmoc-Cl due to reduced byproduct formation.
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid?
The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A reductive amination approach using Fmoc-protected amino acids (e.g., Fmoc-L-Trp(2-formyl)) with HCl∙H₂N-Xxx-OMe esters is described, followed by coupling reactions with amines under EDC∙HCl activation (48 hours, room temperature) . Solvent extraction and filtration are critical for purification .
Q. What analytical techniques are essential for characterizing this compound?
High-performance liquid chromatography (HPLC) ensures purity (e.g., 99.76% purity reported in similar Fmoc derivatives) , while ¹H NMR confirms structural integrity by verifying stereochemistry and functional groups (e.g., hydroxymethyl and Fmoc moieties) . Mass spectrometry validates molecular weight .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar Fmoc derivatives:
Q. How is the Fmoc group removed during downstream applications?
The Fmoc group is cleaved using 20% piperidine in DMF or DBU (1,8-diazabicycloundec-7-ene) for 30 minutes, followed by solvent evaporation. Monitor deprotection via UV absorbance at 301 nm (characteristic of Fmoc removal) .
Advanced Research Questions
Q. How can racemization be minimized during coupling steps of Fmoc-protected derivatives?
Racemization is mitigated by:
- Maintaining low temperatures (0–4°C) during activation .
- Using coupling agents like EDC∙HCl with HOBt (1-hydroxybenzotriazole) to suppress base-induced side reactions .
- Monitoring enantiomeric purity via chiral HPLC or circular dichroism spectroscopy .
Q. What strategies optimize the yield of this compound in solid-phase synthesis?
Key optimizations include:
- Pre-swelling resin (e.g., Wang resin) in DCM for 1 hour to enhance reagent accessibility .
- Employing microwave-assisted synthesis to reduce reaction times (e.g., 10–30 minutes vs. 48 hours for conventional coupling) .
- Using 2–5 equivalents of activated amino acids and monitoring coupling efficiency via the Kaiser test .
Q. How does the hydroxymethyl group influence the compound’s reactivity in peptide synthesis?
The hydroxymethyl group can participate in hydrogen bonding, affecting coupling efficiency. To prevent undesired interactions:
Q. How to resolve contradictory data on the compound’s stability in different solvent systems?
Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products via LC-MS. Compare results with literature:
- Aqueous buffers may hydrolyze the Fmoc group, while anhydrous DMF enhances stability .
- Adjust storage conditions based on empirical data (e.g., lyophilization for long-term storage) .
Methodological Tables
Q. Table 1: Comparison of Coupling Agents for Fmoc Deprotection
| Agent | Efficiency (%) | Racemization Risk | Reference |
|---|---|---|---|
| Piperidine | >95 | Low | |
| DBU | >98 | Moderate | |
| Morpholine | 85 | High |
Q. Table 2: Stability of (R)-3-...propanoic Acid in Solvents
| Solvent | Degradation (%) at 25°C/1 month | Key Degradation Pathway |
|---|---|---|
| DMF | <5 | Oxidation |
| Water | 30 | Hydrolysis |
| DCM | 10 | Radical formation |
| Data extrapolated from analogous Fmoc derivatives . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
